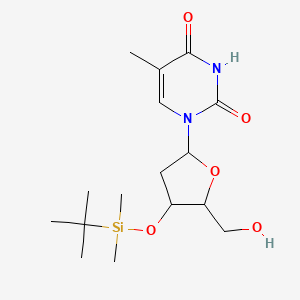

3'-O-tert-butyldimethylsilyl-thymidine

Description

Contextualization within Nucleoside Chemistry and Biochemistry

Nucleoside chemistry is a specialized field that focuses on the synthesis and modification of nucleosides, the fundamental building blocks of DNA and RNA. chemimpex.com A key challenge in this area is the presence of multiple reactive functional groups within the nucleoside structure, which necessitates the use of protecting groups to achieve selective chemical transformations. umich.edu 3'-O-tert-butyldimethylsilyl-thymidine is a thymidine (B127349) derivative where the hydroxyl group at the 3' position of the sugar moiety is protected by a tert-butyldimethylsilyl (TBDMS) group. musechem.com This silylation is a crucial step that prevents unwanted side reactions at the 3'-hydroxyl group during synthetic procedures. musechem.com The TBDMS group is favored for its stability under various reaction conditions, yet it can be readily removed under specific, mild conditions, a property that is essential for multi-step syntheses. musechem.comcdnsciencepub.com

The introduction of the TBDMS protecting group enhances the stability and solubility of the nucleoside in organic solvents, facilitating its use in a wide range of chemical reactions. chemimpex.com This strategic protection allows chemists to perform modifications at other positions of the thymidine molecule with high precision. cdnsciencepub.com

Role as a Versatile Synthetic Intermediate and Reagent

The primary role of this compound is as a versatile synthetic intermediate in the preparation of modified nucleosides and oligonucleotides. chemimpex.com Its protected 3'-hydroxyl group allows for selective reactions at the 5'-hydroxyl group, such as phosphorylation or the introduction of other functional groups. cdnsciencepub.com This selectivity is paramount in the stepwise synthesis of DNA and RNA strands, where the formation of the correct phosphodiester linkages is critical. umich.eduatdbio.com

The TBDMS group's stability to phosphorylation conditions is a key feature that allows for the synthesis of a variety of protected deoxynucleosides in good yields. cdnsciencepub.com This has made this compound a valuable reagent in the development of therapeutic nucleic acids and in various research applications. chemimpex.com

Fundamental Contributions to Nucleic Acid Manipulation and Research

The use of this compound has significantly contributed to the advancement of nucleic acid manipulation and research. chemimpex.com It is a key component in the synthesis of modified DNA and RNA, which are essential tools for studying genetic processes and developing gene therapies. chemimpex.commusechem.com The ability to synthesize custom oligonucleotides with high purity, facilitated by intermediates like this compound, is crucial for producing high-quality nucleic acid products for research and therapeutic purposes. chemimpex.com

This compound has been instrumental in the synthesis of nucleoside analogs used in the development of antiviral and anticancer drugs. chemimpex.comamericanchemicalsuppliers.com For instance, it serves as a precursor in the synthesis of potent antiviral medications. americanchemicalsuppliers.com Furthermore, its application extends to the study of DNA and RNA interactions, aiding in the exploration of nucleic acid structures and functions. chemimpex.com The strategic use of silyl (B83357) protecting groups, exemplified by this compound, has been a cornerstone in the synthesis of oligonucleotides derived from various nucleosides. cdnsciencepub.comresearchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C16H28N2O5Si | broadpharm.com |

| Molecular Weight | 356.49 g/mol | chemimpex.com |

| Appearance | White to light yellow powder | chemimpex.com |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

| Storage Condition | -20°C | broadpharm.com |

| CAS Number | 40733-27-5 | broadpharm.com |

Synonyms for this compound

| Synonym |

| 3'-O-(TBDMS)Thymidine |

| 1-[(2R,4S,5R)-4-[(tert-Butyldimethylsilyl)oxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O5Si/c1-10-8-18(15(21)17-14(10)20)13-7-11(12(9-19)22-13)23-24(5,6)16(2,3)4/h8,11-13,19H,7,9H2,1-6H3,(H,17,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPSNMNOIOSXSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Protecting Group Chemistry and Its Role in Nucleoside Synthesis

Specific Role and Characteristics of the tert-Butyldimethylsilyl Group

The tert-butyldimethylsilyl (TBDMS) group is a silyl (B83357) ether protecting group widely used for hydroxyl functions in organic synthesis, including for the 3'-hydroxyl of thymidine (B127349) to create 3'-O-tert-butyldimethylsilyl-thymidine. ontosight.aialfachemic.commusechem.com It is introduced by reacting the nucleoside with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444). ontosight.aicdnsciencepub.comorganic-chemistry.org The TBDMS group is valued for its unique stability profile and steric properties. ontosight.aiiwu.edu

Silyl ethers vary significantly in their stability towards hydrolysis, which is influenced by the steric bulk of the substituents on the silicon atom. total-synthesis.com The TBDMS group is approximately 10,000 times more stable to hydrolysis than the simpler trimethylsilyl (B98337) (TMS) group. organic-chemistry.org This enhanced stability allows it to withstand a wide range of reaction conditions, including those used for phosphorylation and chromatography, where less stable silyl ethers like TMS would be cleaved. cdnsciencepub.comtotal-synthesis.com

This stability is central to its role in orthogonal synthesis strategies. researchgate.net In nucleoside chemistry, the TBDMS group is stable to the acidic conditions used to remove the 5'-DMT group, a crucial step in the iterative cycle of solid-phase oligonucleotide synthesis. cdnsciencepub.comatdbio.comlibretexts.org It is also stable to the basic conditions often used to remove protecting groups from the nucleobases. ontosight.ai This allows for a precise, stepwise deprotection sequence. cdnsciencepub.com

| Silyl Ether Group | Abbreviation | Relative Stability to Acid Hydrolysis | Relative Stability to Base Hydrolysis |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | ~60 | ~10-100 |

| tert-Butyldimethylsilyl | TBDMS (TBS) | ~20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | ~700,000 | ~60,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~5,000,000 | ~100,000 |

Data sourced from multiple organic chemistry resources to illustrate general trends. total-synthesis.comnih.gov

The TBDMS group is characterized by its significant steric bulk, which is a key factor in its chemical behavior. ontosight.ainih.gov This bulkiness provides excellent steric protection to the hydroxyl group it is attached to, physically hindering the approach of reagents and preventing unwanted reactions at that site. ontosight.ai In the context of this compound, the TBDMS group helps direct reactions to other parts of the molecule, such as the 5'-hydroxyl group. cdnsciencepub.com

Silyl groups, including TBDMS, have different electronic properties compared to more common acyl (e.g., acetyl, benzoyl) and alkyl (e.g., benzyl) protecting groups. nih.govbeilstein-journals.org While primarily influencing reactions through steric effects, the silicon atom can also affect the electronic environment of the molecule, though this is often secondary to its steric impact in the context of nucleoside chemistry. nih.govacs.org

Applications in Advanced Chemical Synthesis of Nucleic Acid Analogs

Intermediate in the Synthesis of Modified Nucleosides

The versatility of 3'-O-tert-butyldimethylsilyl-thymidine is demonstrated in its role as a precursor for a diverse array of modified nucleosides. By temporarily blocking the 3'-hydroxyl group, chemists can execute intricate synthetic pathways to introduce novel functionalities and structural motifs to the nucleoside scaffold.

Furanoid glycals are crucial intermediates in the synthesis of C-nucleosides, where the nucleobase is attached to the sugar moiety via a carbon-carbon bond instead of the natural carbon-nitrogen bond. The synthesis of these glycals can be achieved through the thermolytic cleavage of 3'-OH protected thymidines. nih.gov The presence of a bulky protecting group at the 3'-position, such as the tert-butyldimethylsilyl group, is instrumental in this process.

The synthetic strategy involves the silylation of the 3'-hydroxyl group of thymidine (B127349) to yield this compound. This protected nucleoside is then subjected to conditions that promote the elimination of the thymine (B56734) base and the formation of a furanoid glycal. Research has shown that the presence of the bulky 3'-O-silyl group directs the stereochemical outcome of subsequent reactions, such as the Heck coupling reaction, which is a preferred method for the formation of the C-C glycosidic bond due to its excellent regio- and stereoselectivity. nih.gov The steric hindrance provided by the TBDMS group favors the approach of the incoming nucleobase from the β-face of the glycal, leading to the desired β-C-nucleoside. nih.gov While tert-butyldiphenylsilyl (TBDPS) is also commonly used, the underlying principle of employing a bulky silyl (B83357) group at the 3'-position remains a cornerstone of this synthetic approach. nih.govresearchgate.net

| Starting Material | Key Intermediate | Reaction Type | Final Product Class |

| This compound | 3'-O-TBDMS-protected furanoid glycal | Thermolytic cleavage, Heck coupling | C-Nucleosides |

Double-headed nucleosides, which feature a second nucleobase or a related heterocyclic moiety attached to the sugar ring of a primary nucleoside, are of significant interest for their potential applications in forming unique nucleic acid structures. This compound has proven to be a key starting material in the synthesis of these complex molecules.

One synthetic approach commences with the conversion of this compound into a 5'-epoxide derivative in a multi-step process. This epoxide can then be opened by various nucleophiles, including other nucleobases, to generate the double-headed structure. For instance, the epoxide derived from this compound has been reacted with thymine to produce a 5'-(S)-C-(thymin-1-ylmethyl)-3'-O-(tert-butyldimethylsilyl)thymidine.

In another strategy, a 4'-(hydroxymethyl)thymidine derivative, protected at the 3'-position with a TBDMS group, serves as the precursor. This intermediate is converted to a triflate, which then undergoes nucleophilic substitution with a nucleobase like adenine (B156593) or thymine to yield the corresponding double-headed nucleosides. The TBDMS group provides the necessary protection of the 3'-hydroxyl group throughout these synthetic transformations.

| Precursor | Key Modification | Resulting Structure |

| This compound | Formation of a 5'-epoxide and subsequent reaction with a nucleobase | 5'-Substituted double-headed nucleoside |

| 3'-O-(tert-butyldimethylsilyl)-4'-(hydroxymethyl)thymidine | Conversion to a triflate and reaction with a nucleobase | 4'-Substituted double-headed nucleoside |

The introduction of chalcogen atoms, such as sulfur or selenium, into the nucleoside framework can impart unique chemical and biological properties. This compound can serve as a precursor in the synthesis of such modified nucleosides. For example, the synthesis of a thymidine analogue containing two selenium atoms in the nucleobase has been reported, starting from a 3'-silylated intermediate. nih.gov The synthesis of 2-Se-thymidine triphosphate (SeTTP) highlights a strategy for creating selenium-atom-modified nucleosides that can enhance the specificity of DNA synthesis. rsc.org

While the direct synthesis of 3'-thio- or 3'-seleno-thymidine from this compound is not extensively detailed, the use of silyl protecting groups is a common strategy in the synthesis of chalcogen-modified nucleosides in general. For instance, in the synthesis of 3'-thioribonucleosides, the 2'-hydroxyl group is often protected as a tert-butyldimethylsilyl ether. nih.gov This underscores the utility of silyl protecting groups in synthetic routes leading to nucleosides with modified sugar moieties. The 3'-O-TBDMS group in thymidine provides a stable protecting group that would be compatible with many of the reaction conditions required for the introduction of sulfur or selenium at other positions of the nucleoside.

D-altritol nucleosides are a class of acyclic nucleoside analogs where the furanose ring is replaced by a conformationally more flexible altritol sugar moiety. The synthesis of these compounds often involves the use of protected nucleoside precursors. Research has demonstrated the synthesis of four D-altritol nucleosides with adenine, guanine (B1146940), thymine, and 5-methylcytosine (B146107) as the base moieties, all featuring a 3'-O-tert-butyldimethylsilyl protecting group.

The synthetic route to these D-altritol nucleosides involves the ring-opening reaction of 1,5:2,3-dianhydro-4,6-O-benzylidene-D-allitol with the respective nucleobases. Following the coupling of the base, the introduction of the 3'-O-silyl protecting group is achieved. It has been noted that this silylation step requires long reaction times and several equivalents of tert-butyldimethylsilyl chloride to proceed to completion. The presence of the 3'-O-TBDMS group is crucial for subsequent transformations or for the incorporation of these acyclic nucleosides into oligonucleotides.

Building Block in Oligonucleotide Synthesis

Beyond its role as an intermediate in the synthesis of single modified nucleosides, this compound is also a valuable building block in the assembly of oligonucleotides, particularly in the context of solid-phase synthesis methodologies.

Solid-phase oligonucleotide synthesis is the standard method for the chemical synthesis of DNA and RNA. This process involves the sequential addition of protected nucleoside phosphoramidites to a growing oligonucleotide chain that is covalently attached to a solid support. The protection of the various functional groups on the nucleosides is critical to the success of this method.

This compound plays a key role in specialized solid-phase synthesis strategies. For example, it is used in the solution-phase synthesis of fully protected trinucleotide phosphoramidites. nih.govresearchgate.net In this approach, 3'-O-TBDMS is used as a temporary protecting group for the 3'-hydroxyl of one of the nucleosides in the trinucleotide block. Once the trinucleotide is assembled, the 3'-O-TBDMS group is selectively removed, and the resulting free 3'-hydroxyl group is phosphitylated to generate the trinucleotide phosphoramidite (B1245037) building block. These trinucleotide synthons can then be used in solid-phase synthesis to incorporate three nucleotides at a time, which can be particularly useful for the construction of gene libraries. nih.govresearchgate.net

Another application of the 3'-O-TBDMS group in solid-phase synthesis is in the construction of modified or complex oligonucleotide structures, such as inter-strand cross-linked oligonucleotides. In one such method, a thymidine dimer linked at the N3 positions is incorporated into an oligonucleotide. The synthesis involves a mono-phosphoramidite approach where, after the incorporation of the dimer, the 3'-O-TBDMS group is removed on-column, allowing for the continuation of the oligonucleotide synthesis in the 5' to 3' direction. nih.gov This demonstrates the utility of the 3'-O-TBDMS group as a temporary protecting group that can be selectively removed during the solid-phase synthesis cycle to enable further chain extension or modification.

| Synthetic Strategy | Role of 3'-O-TBDMS-thymidine | Application |

| Solution-phase synthesis of trinucleotide phosphoramidites | Temporary 3'-hydroxyl protecting group | Building block for solid-phase synthesis |

| Solid-phase synthesis of cross-linked oligonucleotides | Temporary 3'-hydroxyl protecting group for on-column deprotection and chain extension | Synthesis of modified oligonucleotides |

Use in Phosphoramidite Chemistry for Oligonucleotide Assembly

3'-O-TBDMS-thymidine serves as a crucial building block in phosphoramidite chemistry, the standard method for solid-phase oligonucleotide synthesis. In this strategy, the TBDMS group protects the 3'-hydroxyl of thymidine, while the 5'-hydroxyl is typically protected with an acid-labile dimethoxytrityl (DMT) group. This orthogonally protected nucleoside is then converted into a phosphoramidite monomer by reacting the free 3'-hydroxyl group (after removal of TBDMS if starting from a different protection scheme) or by using a scheme where the 3'-position is intended for phosphitylation from the outset.

While the more common approach in automated synthesis involves protecting the 2'-hydroxyl group in ribonucleosides with TBDMS for RNA synthesis, the principle of using silyl protecting groups is well-established. nih.govresearchgate.net For DNA synthesis, while less common as the 3'-OH is the point of chain extension, 3'-O-TBDMS protection is instrumental in solution-phase synthesis or for preparing specific modified monomers where reactions at other positions are required before incorporation into an oligonucleotide chain. umich.eduresearchgate.net The stability of the TBDMS group under the conditions required for phosphoramidite coupling and its selective removal are key to its utility. researchgate.net

Synthesis of Modified Oligonucleotides for Structural Studies

The synthesis of oligonucleotides containing modified nucleosides is essential for detailed structural and functional studies of nucleic acids, for instance, by Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. semanticscholar.orgresearchgate.net 3'-O-TBDMS-thymidine acts as a versatile precursor for creating these modified building blocks. chemimpex.com By protecting the 3'-position, other parts of the nucleoside, such as the base or the sugar moiety, can be chemically altered. Once the desired modification is installed, the TBDMS group can be selectively removed to allow for phosphitylation and subsequent incorporation into an oligonucleotide chain using an automated synthesizer. nih.gov This site-specific modification is critical for probing DNA-protein interactions, understanding DNA damage and repair mechanisms, and elucidating the three-dimensional structures of nucleic acids. semanticscholar.orgresearchgate.net

Engineering of Inter-strand Cross-linked Oligonucleotides

Inter-strand cross-links (ICLs) are highly cytotoxic DNA lesions that covalently link the two strands of a DNA duplex, preventing their separation for replication and transcription. nih.govnih.gov The synthesis of oligonucleotides containing site-specific ICLs is crucial for studying their biological repair mechanisms and for developing anticancer therapies. nih.govresearchgate.net

3'-O-TBDMS-thymidine is a key starting material in the synthesis of modified thymidine precursors designed to form ICLs. For example, it is used to synthesize N3-(2-chloroethyl)-thymidine, a precursor for generating an ethylene-bridged guanine-thymine ICL. The synthesis involves protecting the 3'-hydroxyl with a TBDMS group to allow for selective alkylation at the N3 position of the thymine base. The resulting modified nucleoside is then deprotected and converted into a phosphoramidite for incorporation into an oligonucleotide. nih.gov Upon annealing to a complementary strand containing a guanine opposite the modified thymidine, the cross-link is formed. nih.gov

| Step | Reagent/Condition | Purpose |

| 1 | Cs₂CO₃, Bromochloroethane in DMF | Alkylation at the N3 position of thymine. |

| 2 | NaI in acetonitrile | Conversion of the chloroethyl group to a more reactive iodoethyl group. |

| 3 | TBAF in THF | Removal of the 3'-O-TBDMS protecting group. |

| 4 | Phosphitylating agent | Conversion to a phosphoramidite for oligonucleotide synthesis. |

Table 1: Simplified synthetic steps for an inter-strand cross-linking precursor starting from 5′-O-dimethoxytrityl-3′-O-(tert-butyldimethylsilyl)thymidine. Data sourced from nih.gov.

Preparation of Chemically Functionalized Nucleosides and Oligonucleotides

Strategies for Site-Specific Chemical Labeling and Modification

Site-specific labeling of oligonucleotides with reporters such as fluorescent dyes or other functional moieties is indispensable for their use in diagnostics and molecular biology research. atdbio.com The use of protected nucleosides like 3'-O-TBDMS-thymidine is fundamental to these strategies. nih.gov Protecting the 3'-hydroxyl group allows for the introduction of functional groups, or linkers for subsequent conjugation, onto the nucleobase or sugar. nih.govresearchgate.net

These functionalized monomers can then be incorporated at specific sites within an oligonucleotide sequence during solid-phase synthesis. nasa.gov A common strategy involves creating a nucleoside phosphoramidite that carries a reactive group, such as an amino linker, protected with a group that is removed during the final deprotection of the oligonucleotide. nih.gov This newly exposed reactive group can then be conjugated with a label post-synthetically. This approach provides a powerful tool for creating custom-labeled oligonucleotides for a wide array of applications. semanticscholar.org

Synthesis of Precursors for Deuterated Nucleic Acid Derivatives

Isotopically labeled nucleosides, particularly those containing deuterium (B1214612), are valuable tools in biochemical and metabolic studies, as well as for structural analysis by NMR. medchemexpress.com 3'-O-TBDMS-thymidine can serve as a precursor in the synthesis of deuterated thymidine derivatives. Protecting the hydroxyl groups with silyl groups allows for specific chemical transformations on the nucleoside that might otherwise be incompatible with free hydroxyls. For example, 3',5'-bis-O-(tert-butyldimethylsilyl)thymidine has been used as a precursor for deuterium-labeled thymidine (3,5-Bis-O-(tert-butyldimethylsilyl)thymidine-d3). medchemexpress.com This strategy enables the precise introduction of deuterium atoms at specific positions within the thymidine molecule, which can then be used to synthesize deuterated oligonucleotides for advanced structural and mechanistic studies.

Research Applications in Chemical Biology and Nucleic Acid Science

Probing Nucleic Acid Structure, Dynamics, and Recognition

The ability to synthesize custom oligonucleotides is fundamental to exploring the intricate world of nucleic acid structure, their conformational changes, and their interactions with other molecules. 3'-O-tert-butyldimethylsilyl-thymidine serves as a critical building block in creating modified nucleic acids that act as sophisticated probes for these investigations.

By protecting the 3'-hydroxyl group, chemists can selectively modify other parts of the thymidine (B127349) nucleoside before incorporating it into a growing DNA or RNA strand. This allows for the site-specific introduction of:

Modified Bases: To study the impact of base alterations on duplex stability, DNA-protein recognition, or the formation of non-canonical structures like G-quadruplexes.

Backbone Modifications: To investigate the role of the phosphate (B84403) backbone in nucleic acid folding and flexibility.

Conformationally Rigid Nucleosides: An example is the synthesis of D-altritol nucleosides, which are RNA mimics with a rigid sugar moiety. researchgate.net Incorporating these units, which can be prepared using a 3'-O-tert-butyldimethylsilyl protecting group strategy, helps researchers understand the conformational requirements for specific biological functions or recognition events. researchgate.netnih.gov

These synthetic, modified oligonucleotides are indispensable tools for studying DNA hybridization, triple helix formation, and the binding of proteins and small molecules to specific nucleic acid sequences. researchgate.netchemimpex.com The TBDMS group's reliable performance in these syntheses ensures the high purity of the resulting probes, which is crucial for accurate biophysical and structural studies.

Development of Molecular Probes and Research Tools

This compound is instrumental in the development of specialized molecular probes and tools used for detecting, imaging, and manipulating nucleic acids within complex biological systems. Its role as a protected intermediate is foundational to the synthesis of oligonucleotides equipped with functional reporters or affinity tags. chemimpex.com

The protection of the 3'-position allows for the efficient coupling of various moieties to the 5'-end of the nucleoside or an oligonucleotide chain. This has led to the creation of a wide array of research tools, including:

Fluorescent Probes: Oligonucleotides containing fluorescent dyes are widely used in techniques like quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH) to detect and quantify specific DNA or RNA sequences.

Affinity-Labeled Probes: Probes tagged with molecules like biotin (B1667282) can be used to isolate and identify nucleic acid-binding proteins or to purify specific DNA/RNA fragments from cellular extracts.

Cross-linking Agents: The incorporation of photo-activatable groups into oligonucleotides allows researchers to "trap" transient interactions between nucleic acids and other molecules, providing a snapshot of cellular dynamics.

The synthesis of these complex molecular tools relies on the robust and selective protection chemistry afforded by reagents like this compound, which prevents unwanted side reactions during the attachment of functional groups. chemimpex.com

Application in Synthetic Biology for Genetic Code Expansion and Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. A key area within this field is genetic code expansion, which involves reprogramming the cellular translation machinery to incorporate non-canonical amino acids (ncAAs) into proteins. nih.govnumberanalytics.com This powerful technology enables the creation of proteins with novel functions and properties.

While this compound is not directly involved in the enzymatic processes of translation, it is a fundamental component in the chemical synthesis of the genetic tools required to engineer these systems. Genetic code expansion relies on:

Synthetic Genes: The genes encoding for the necessary components, such as orthogonal aminoacyl-tRNA synthetases and specialized tRNAs, are often chemically synthesized.

Engineered tRNAs: The transfer RNA molecules that carry the ncAA to the ribosome must be engineered to recognize a reassigned codon (e.g., the amber stop codon UAG).

The assembly of these synthetic genes and the production of modified nucleic acids are achieved through oligonucleotide synthesis, a process where protected nucleosides like this compound are essential starting materials. chemimpex.com By enabling the precise, step-by-step construction of DNA and RNA sequences, this compound underpins the creation of the synthetic biology platforms used to expand the genetic alphabet and produce proteins with site-specifically incorporated chemical handles or novel functionalities. researchgate.net

Mechanistic Investigations of Enzymatic Processes Involving Nucleic Acids

Understanding how enzymes interact with and process nucleic acids is crucial for both fundamental biology and drug development. This compound facilitates the synthesis of modified nucleoside analogs that serve as probes to investigate the mechanisms of these enzymes. By creating substrates with specific alterations, researchers can map the active site of an enzyme, determine its substrate specificity, and elucidate its catalytic mechanism.

A notable example involves the study of human thymidine kinase 1 (hTK1), an important enzyme in nucleotide metabolism and a target for antiviral and anticancer drugs. Researchers have synthesized 3-carboranyl thymidine analogs (3CTAs) as potential agents for boron neutron capture therapy (BNCT). korea.ac.kr The synthesis of these complex analogs often begins with a protected thymidine derivative, such as 3',5'-bis-O-(tert-butyldimethylsilyl)thymidine. korea.ac.kr

By presenting the enzyme with these synthetic analogs, scientists can measure key kinetic parameters and determine how the bulky carboranyl group affects binding and phosphorylation. This provides valuable insights into the steric and electronic requirements of the hTK1 active site. Such mechanistic studies, enabled by the chemical synthesis of custom nucleoside analogs from protected precursors, are vital for designing more potent and selective enzyme inhibitors for therapeutic applications. korea.ac.kr

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈N₂O₅Si |

| Molecular Weight | 356.49 g/mol |

| CAS Number | 40733-27-5 |

| Appearance | White to light yellow powder |

| Primary Function | Protecting group for the 3'-hydroxyl of thymidine |

| Key Application | Intermediate in oligonucleotide synthesis |

Table 2: Research Applications and Rationale

| Research Area | Application of 3'-O-TBDMS-thymidine | Rationale |

|---|---|---|

| Nucleic Acid Structure | Synthesis of oligonucleotides with modified backbones or bases. | Enables creation of probes to study how structural changes affect stability and recognition. researchgate.netnih.gov |

| Molecular Probes | Foundation for creating fluorescently labeled or affinity-tagged DNA/RNA. | Allows for selective modification at the 5'-end or base without interfering with the 3'-position during synthesis. chemimpex.com |

| Synthetic Biology | Synthesis of genes and nucleic acid components for genetic code expansion systems. | Essential for building the custom DNA and RNA required to engineer biological systems. researchgate.net |

| Enzymology | Synthesis of modified nucleoside analogs to probe enzyme active sites. | Allows for the creation of non-natural substrates to study enzyme-substrate interactions and mechanisms. korea.ac.kr |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thymidine |

| D-altritol nucleosides |

| 3-carboranyl thymidine analogs (3CTAs) |

| 3',5'-bis-O-(tert-butyldimethylsilyl)thymidine |

| Biotin |

| G-quadruplexes |

| Non-canonical amino acids (ncAAs) |

| Amber stop codon (UAG) |

Future Directions and Emerging Research Avenues in Nucleoside Chemistry

Integration with Automated Synthesis Platforms for High-Throughput Research

The automation of oligonucleotide synthesis has revolutionized molecular biology and drug discovery. The compatibility of protected nucleoside monomers with these platforms is paramount for efficiency and yield. The tert-butyldimethylsilyl (TBDMS) group, used to protect the 2'-hydroxyl group in RNA synthesis, has set a precedent for the use of silyl (B83357) protecting groups in automated chemistry. nih.govumich.eduglenresearch.comatdbio.com Similarly, 3'-O-TBDMS-thymidine is well-suited for integration into automated DNA synthesis platforms for producing modified oligonucleotides.

The stability of the TBDMS group to the phosphoramidite (B1245037) coupling and oxidation steps is a key advantage. researchgate.netresearchgate.net It remains intact throughout the assembly of the oligonucleotide chain on a solid support. nih.gov This stability prevents unwanted side reactions and ensures the fidelity of the synthesized sequence. The subsequent removal of the TBDMS group is typically achieved using fluoride (B91410) ions, which does not interfere with the standard deprotection strategies for the nucleobase and phosphate (B84403) protecting groups, making it an excellent candidate for complex, automated syntheses. glenresearch.com This allows for the high-throughput production of modified DNA strands for large-scale screening, diagnostics, and therapeutic applications.

| Feature of 3'-O-TBDMS-thymidine | Advantage in Automated Synthesis |

| Stability to Phosphorylation Conditions | Prevents unwanted side reactions during chain elongation. |

| Compatibility with Solid Support | Enables efficient and repeatable coupling cycles. |

| Orthogonal Deprotection | Allows for selective removal without damaging the final oligonucleotide. |

| Suitability for High-Throughput Screening | Facilitates rapid synthesis of large libraries of modified oligonucleotides. |

Exploration of New Protecting Group Chemistries and Orthogonal Strategies

The strategic use of protecting groups is central to the chemical synthesis of complex molecules like modified oligonucleotides. Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, are essential for multi-step syntheses. jocpr.com The 3'-O-TBDMS group is a prime example of a versatile and orthogonal protecting group in nucleoside chemistry. cdnsciencepub.com It is stable to the acidic conditions used to remove 5'-O-dimethoxytrityl (DMT) groups and the basic conditions for removing nucleobase protecting groups, yet it can be selectively cleaved with fluoride ions. cdnsciencepub.comjocpr.com

The success of the TBDMS group has spurred research into other silyl protecting groups and novel orthogonal strategies. For example, new disiloxane-based protecting groups have been developed that can simultaneously protect the 3'- and 5'-hydroxyl groups. nih.gov The exploration of alternative strategies, such as using the dimethylacetamidine (Dma) group, which remains intact during the removal of other "ultra-mild" protecting groups, highlights the continuous search for more refined control over synthetic pathways. nih.govnih.gov Research has also uncovered unusual reactivity, such as the metal-mediated transfer of TBDMS groups between nucleoside molecules, a phenomenon termed transetherification, which adds another layer to the understanding of its chemical behavior. nih.govresearchgate.net

| Protecting Group | Type | Removal Conditions | Orthogonality with 3'-O-TBDMS |

| Dimethoxytrityl (DMT) | Acid-labile | Mild acid (e.g., trichloroacetic acid) | Yes |

| Benzoyl (Bz) | Base-labile | Ammonia or methylamine | Yes |

| Acetate (Ac) | Base-labile | Mild base | Yes |

| 9-fluorenylmethoxycarbonyl (Fmoc) | Base-labile | Piperidine | Yes |

| Allyloxycarbonyl (alloc) | Palladium-catalyzed cleavage | Pd(0) catalyst | Yes |

Expanding Applications in Chemical Biology Tools and Probes

3'-O-tert-butyldimethylsilyl-thymidine is a critical starting material for the synthesis of chemical biology tools designed to probe and manipulate biological systems. By protecting the 3'-hydroxyl group, chemists can selectively introduce modifications at other positions of the thymidine (B127349) nucleoside, such as the 5'-hydroxyl or the C5 position of the pyrimidine (B1678525) base. chemimpex.com This allows for the attachment of various functional moieties, including fluorescent dyes, biotin (B1667282) tags, or cross-linking agents.

A significant area of application is the development of probes for tracking DNA synthesis. Thymidine analogues like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are incorporated into newly synthesized DNA and subsequently detected via copper-catalyzed azide-alkyne cycloaddition, or "click chemistry". nih.gov 3'-O-TBDMS-thymidine can serve as a precursor for EdU and other similarly modified nucleosides. mdpi.com These tools are invaluable for studying cell proliferation, DNA repair, and other fundamental cellular processes. Furthermore, this protected nucleoside is used to build libraries of base-modified thymidine analogues to screen for novel bioactive compounds, such as DNA synthesis terminators with potential as anticancer agents. nih.gov These derivatives, once phosphorylated within the cell, can interfere with DNA replication, providing a targeted approach for cancer chemotherapy. nih.gov

| Probe Type | Functional Moiety | Biological Application |

| DNA Replication Probe | Alkyne (for Click Chemistry) | Cell proliferation assays, DNA repair studies |

| Affinity Tag | Biotin | Isolation and detection of DNA-binding proteins |

| Fluorescent Label | Fluorophore (e.g., FITC, Cy5) | Fluorescence microscopy, FRET studies |

| Anticancer Prodrug | Modified 2-nitrobenzyl group | DNA damage response studies, chemotherapy |

Advanced Spectroscopic and Structural Biology Investigations

The characterization of modified nucleosides and the oligonucleotides into which they are incorporated is crucial for understanding their structure and function. Advanced spectroscopic and structural biology techniques are employed to elucidate the three-dimensional architecture, dynamics, and interactions of these molecules. The synthesis of specifically modified oligonucleotides, often starting from precursors like 3'-O-TBDMS-thymidine, is essential for these studies.

| Technique | Information Obtained | Relevance to 3'-O-TBDMS-thymidine Derivatives |

| 1D/2D NMR Spectroscopy | 3D structure, conformation, dynamics in solution | Characterization of novel nucleoside analogues and their impact on duplex structure. |

| Mass Spectrometry (MS/MS) | Molecular weight, sequence verification | Confirming the identity and purity of synthetic oligonucleotides containing modifications. |

| Circular Dichroism (CD) | Global conformation, base stacking | Assessing the structural impact of incorporating a modified nucleoside into an oligonucleotide. |

| X-ray Crystallography | High-resolution 3D structure in solid state | Determining precise atomic coordinates and intermolecular interactions. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3'-O-tert-butyldimethylsilyl-thymidine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves silylation of thymidine using tert-butyldimethylsilyl chloride (TBDMS-Cl) under anhydrous conditions. Pyridine is commonly used as a solvent and base to neutralize HCl byproducts. Catalytic DMAP (4-dimethylaminopyridine) accelerates the reaction by activating the silylating agent. For example, thymidine reacts with TBDMS-Cl (1.1 equiv.) in pyridine at room temperature overnight, achieving yields >80% after purification via column chromatography . Key variables include stoichiometry, reaction time, and exclusion of moisture.

Q. How does the tert-butyldimethylsilyl (TBDMS) group enhance stability in enzymatic or hydrolytic environments?

- Methodological Answer : The bulky TBDMS group sterically shields the 3'-OH group of thymidine, reducing nucleophilic attack and hydrolysis. Comparative studies show that TBDMS-protected thymidine retains >90% integrity after 24 hours in pH 7.4 buffer, whereas unprotected thymidine degrades by ~40% under the same conditions. Enzymatic assays (e.g., with nucleases) confirm reduced cleavage rates due to hindered enzyme-substrate interactions .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm silyl group incorporation (e.g., tert-butyl protons at δ ~0.8–1.1 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H] at m/z 455.3).

- Chromatography : HPLC with UV detection (λ = 260 nm) monitors purity (>95% typical for research-grade material) .

Advanced Research Questions

Q. Why is regioselective silylation at the 3'-O position favored over other hydroxyl groups in thymidine?

- Methodological Answer : Regioselectivity arises from steric and electronic factors. The 3'-OH in thymidine is less sterically hindered compared to the 5'-OH, which is adjacent to the deoxyribose ring. Computational modeling (DFT) shows lower activation energy for 3'-O silylation. Experimental validation via competitive silylation of thymidine derivatives (e.g., 5'-protected analogs) confirms 3'-O selectivity >95% under optimized conditions .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct formation?

- Methodological Answer : Discrepancies often stem from trace moisture or incomplete activation of TBDMS-Cl. Strategies include:

- Moisture Control : Rigorous drying of solvents (e.g., molecular sieves in pyridine).

- Catalyst Optimization : Increasing DMAP loading (0.05–0.1 equiv.) improves reaction efficiency.

- Byproduct Analysis : LC-MS identifies desilylated or over-silylated byproducts, guiding purification adjustments (e.g., gradient elution in HPLC) .

Q. What is the role of TBDMS in protecting thymidine during oligonucleotide synthesis?

- Methodological Answer : In solid-phase synthesis, the TBDMS group blocks the 3'-OH during phosphoramidite coupling, preventing undesired chain elongation. Post-synthesis, the group is selectively removed using fluoride-based reagents (e.g., TBAF in THF) without affecting other functional groups. Studies show >90% coupling efficiency and <5% depurination in TBDMS-protected thymidine-containing oligos .

Q. How does the TBDMS group influence thermodynamic parameters in glycosylation reactions?

- Methodological Answer : The TBDMS group increases the activation energy for glycosidic bond formation by ~5–10 kJ/mol due to steric hindrance. Isothermal titration calorimetry (ITC) reveals reduced enthalpy changes (ΔH) in silylated thymidine compared to unprotected analogs, impacting reaction kinetics. Adjusting glycosyl donor/acceptor ratios compensates for reduced reactivity .

Methodological Considerations

Q. What are the best practices for handling and storing this compound?

- Answer : Store at –20°C under inert gas (Ar/N) to prevent hydrolysis. Use anhydrous solvents (e.g., DMF, DCM) for dissolution. Monitor purity via HPLC before critical experiments. Shelf-life studies indicate <5% degradation after 12 months under optimal conditions .

Q. How can researchers validate the absence of desilylation during downstream applications?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.